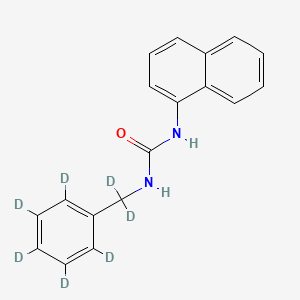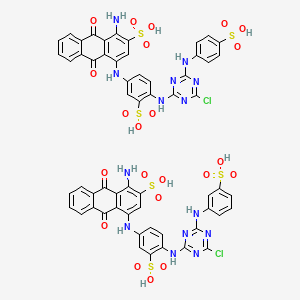
Carbenicillin (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbenicillin (disodium) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Carbenicillin is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with carboxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .
Industrial Production Methods: Industrial production of carbenicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the carboxyphenylacetyl side chain. The final product is then purified and converted to its disodium salt form for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: Carbenicillin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Carbenicillin can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, though they are not commonly used in standard applications.
Major Products Formed:
Hydrolysis Products: Inactive penicilloic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbenicillin is widely used in scientific research due to its broad-spectrum antibacterial activity and stability. Some key applications include:
Microbiology: Used as a selective agent in culture media to prevent bacterial contamination.
Molecular Biology: Preferred over ampicillin for plasmid selection due to its stability and lower toxicity.
Medicine: Used to treat bacterial infections, particularly those caused by Gram-negative bacteria
Industrial Applications: Employed in the production of genetically modified organisms and in biotechnological processes.
Wirkmechanismus
Carbenicillin exerts its antibacterial effects by inhibiting the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the cross-linking of peptidoglycan strands. This inhibition leads to the formation of a weakened cell wall, ultimately causing bacterial cell lysis .
Vergleich Mit ähnlichen Verbindungen
Ampicillin: Another broad-spectrum penicillin antibiotic, but less stable than carbenicillin.
Ticarcillin: Similar to carbenicillin but with a broader spectrum of activity against Pseudomonas species.
Piperacillin: A more potent penicillin derivative with enhanced activity against Gram-negative bacteria.
Uniqueness of Carbenicillin: Carbenicillin is unique due to its stability and effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications for plasmid selection due to its lower toxicity and reduced formation of satellite colonies compared to ampicillin .
Eigenschaften
Molekularformel |
C17H16N2Na2O6S |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
InChI-Schlüssel |
RTYJTGSCYUUYAL-YCAHSCEMSA-L |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
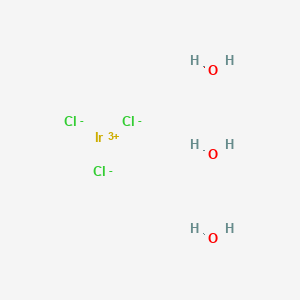
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
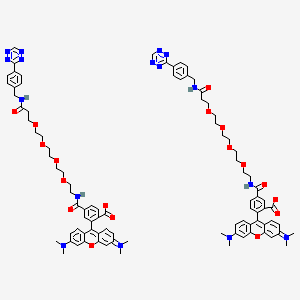
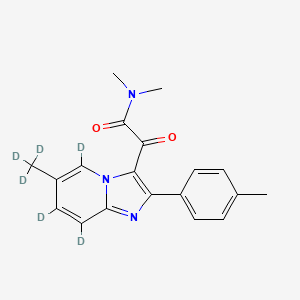
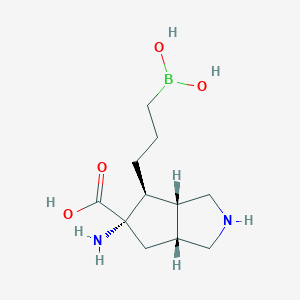

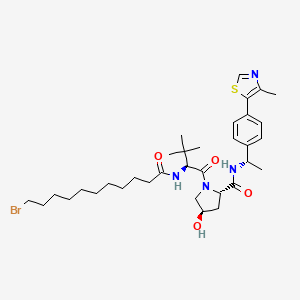

![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
